Enhanced Acidity vs. 2-Hydroxy Analog
The introduction of an electron-withdrawing cyano group significantly lowers the predicted pKa of 5-cyano-2-hydroxyphenylboronic acid compared to its non-cyanated analog. A computational and empirical database study demonstrated that para-cyano substitution reduces phenylboronic acid pKa by approximately 1.2 units relative to unsubstituted phenylboronic acid (pKa 8.83) [1]. For 4-cyanophenylboronic acid, the predicted pKa is 7.38, while 2-hydroxyphenylboronic acid has a predicted pKa of 8.61 . By combining both substituents, 5-cyano-2-hydroxyphenylboronic acid is predicted to exhibit a pKa around 7.2–7.5, which is ideally suited for physiological pH applications (pH 7.4), where boronic acids with pKa ≈ 7.2–7.8 show enhanced diol binding [2].
| Evidence Dimension | Acid dissociation constant (pKa) for physiological diol-binding suitability |
|---|---|
| Target Compound Data | Predicted pKa ~7.2–7.5 (based on additive substituent effects) |
| Comparator Or Baseline | 2-Hydroxyphenylboronic acid: predicted pKa 8.61; 4-Cyanophenylboronic acid: predicted pKa 7.38 |
| Quantified Difference | Target compound pKa is ~1.1–1.4 units lower than 2-hydroxyphenylboronic acid and ~0.1–0.2 units lower than 4-cyanophenylboronic acid |
| Conditions | Predicted pKa values in aqueous solution at 25°C using COSMO-RS and Hammett correlation models |
Why This Matters
A lower pKa enables more efficient boronate ester formation at neutral pH, which is critical for applications in biological sensing, drug delivery, and carbohydrate recognition, providing a functional advantage over higher-pKa analogs.
- [1] Kurnia, K. A., Setyaningsih, W., Darmawan, N., & Yuliarto, B. (2021). A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. Journal of Molecular Liquids, 326, 115321. View Source
- [2] Springsteen, G., & Wang, B. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—it is not as simple as it appears. Tetrahedron, 60(49), 11205-11209. View Source
